molecular formula C14H19NO4 B7969570 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid

Cat. No. B7969570
M. Wt: 265.30 g/mol
InChI Key: HUOJYSVQAFOIHI-UHFFFAOYSA-N
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Description

“3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid” is a compound with the CAS Number: 155567-87-6 . It has a molecular weight of 265.31 . The compound is solid in physical form and is stored in a dry room temperature environment .


Synthesis Analysis

The synthesis of compounds similar to “3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid” often involves the use of tert-butoxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular structure of “3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid” is represented by the linear formula C14H19NO4 . The InChI Code for the compound is 1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-6-5-7-11(8-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in “3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid” plays a significant role in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

“3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid” is a solid compound . It is stored in a dry room at normal temperature . The compound has a molecular weight of 265.31 and its linear formula is C14H19NO4 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H302 . Precautionary measures include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

properties

IUPAC Name

3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-6-5-7-11(8-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOJYSVQAFOIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625694
Record name 3-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid

CAS RN

155567-87-6
Record name 3-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (420 mg, 10 mmol) and water (15 ml) were added to a solution of tert-butyl N-methyl-N-(3-(methyloxycarbonyl)benzyl)carbamate (1.6 g, 5.6 mmol) in dioxan (20 ml) and the mixture was stirred for 2 h. The dioxan was removed in vacuo and the residue was taken up in 0.3N potassium hydrogen sulphate. The mixture was extracted with ethyl acetate and the organic phase was washed with water and brine, dried and reduced to afford tert-butyl N-(3-carboxybenzyl)-N-methylcarbamate (1.4 g, 95%).
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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